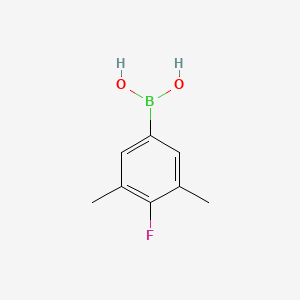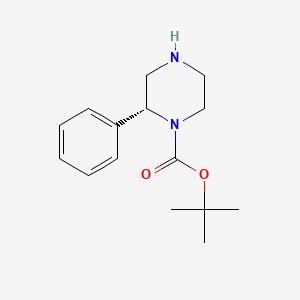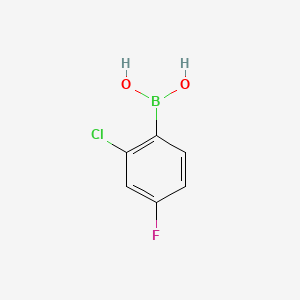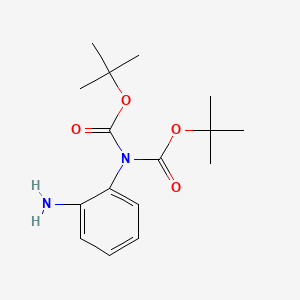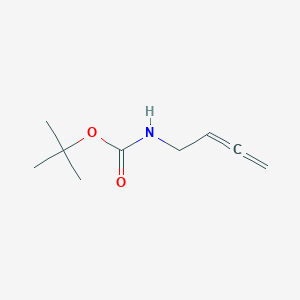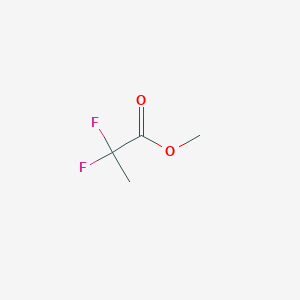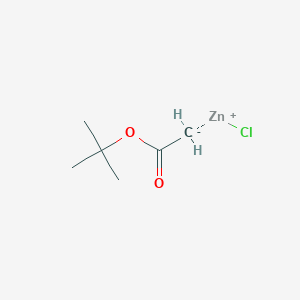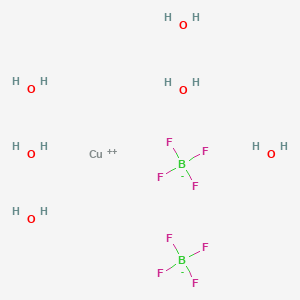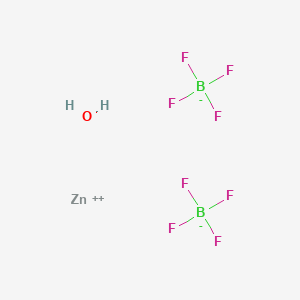
Zinc tetrafluoroborate hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc tetrafluoroborate hydrate is a chemical compound with the molecular formula Zn(BF4)2·xH2O. It is known for its use as a precursor in the synthesis of homometallic, trinuclear heteroscorpionate complexes, which are studied for their electronic and magnetic properties . Additionally, it serves as a mild catalyst for epoxide ring opening with amines .
Mechanism of Action
Target of Action
Zinc tetrafluoroborate hydrate primarily targets the process of epoxide ring opening with amines . It serves as a mild catalyst in this process . Additionally, it is used as a precursor for homometallic, trinuclear heteroscorpionate complexes .
Mode of Action
This compound interacts with its targets by acting as a catalyst. It facilitates the opening of an epoxide ring with amines . This interaction results in the formation of new compounds, thereby altering the chemical environment.
Biochemical Pathways
This compound affects the biochemical pathway involved in the formation of homometallic, trinuclear heteroscorpionate complexes . The downstream effects of this pathway include changes in electronic and magnetic properties .
Pharmacokinetics
As an inorganic salt, it is generally soluble in water . This solubility can impact its bioavailability, as it allows the compound to be distributed in aqueous environments.
Result of Action
The molecular and cellular effects of this compound’s action include the formation of new compounds through the opening of an epoxide ring with amines . This can lead to changes in the chemical environment and the properties of the resulting compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect its reactivity, as it reacts as an acid to neutralize bases . Furthermore, its solubility in water can influence its distribution and availability in different environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc tetrafluoroborate hydrate can be synthesized by reacting zinc oxide or zinc carbonate with tetrafluoroboric acid. The reaction typically occurs in an aqueous medium, and the resulting solution is then evaporated to obtain the crystalline hydrate form .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled reaction of zinc compounds with tetrafluoroboric acid under specific temperature and pH conditions to ensure high purity and yield. The product is then crystallized and dried to achieve the desired degree of hydration .
Chemical Reactions Analysis
Types of Reactions: Zinc tetrafluoroborate hydrate primarily undergoes substitution reactions. It acts as a catalyst in the epoxide ring-opening reactions with amines, facilitating the formation of β-amino alcohols .
Common Reagents and Conditions:
Epoxide Ring Opening: this compound is used with various epoxides and amines under solvent-free conditions at room temperature.
Major Products:
Scientific Research Applications
Zinc tetrafluoroborate hydrate has several applications in scientific research:
Comparison with Similar Compounds
- Copper tetrafluoroborate hydrate
- Cobalt tetrafluoroborate hydrate
- Iron tetrafluoroborate hydrate
- Lithium tetrafluoroborate
Comparison: Zinc tetrafluoroborate hydrate is unique in its catalytic efficiency and selectivity for epoxide ring-opening reactions compared to other metal tetrafluoroborates. It provides higher yields and better selectivity under milder conditions . For instance, while copper tetrafluoroborate hydrate and cobalt tetrafluoroborate hydrate also catalyze similar reactions, this compound often outperforms them in terms of regioselectivity and overall efficiency .
Properties
IUPAC Name |
zinc;ditetrafluoroborate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.H2O.Zn/c2*2-1(3,4)5;;/h;;1H2;/q2*-1;;+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVXCUNBQMAPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.O.[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2F8H2OZn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583554 |
Source


|
| Record name | Zinc tetrafluoroborate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27860-83-9 |
Source


|
| Record name | Zinc tetrafluoroborate--water (1/2/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Zinc tetrafluoroborate hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
